molecular formula C13H11N3O B2552069 N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine CAS No. 106245-01-6

N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine

Cat. No.: B2552069
CAS No.: 106245-01-6
M. Wt: 225.251
InChI Key: ZGXPCCNQKMTRON-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine typically involves the reaction of 4-pyridinemethanol with 2-aminobenzoxazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or benzoxazole ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted benzoxazole or pyridine derivatives.

Scientific Research Applications

N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials with specific properties.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique optical or electronic properties.

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The pathways involved in its mechanism of action include signal transduction pathways and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-ylmethyl)aniline: Similar structure but with an aniline group instead of a benzoxazole ring.

    N-(pyridin-4-yl)pyridin-4-amine: Contains two pyridine rings instead of a benzoxazole ring.

    3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: Contains an imidazo[1,2-a]pyrazine ring instead of a benzoxazole ring.

Uniqueness

N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine is unique due to its benzoxazole ring, which imparts specific chemical and biological properties. The presence of both pyridine and benzoxazole rings allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-2-4-12-11(3-1)16-13(17-12)15-9-10-5-7-14-8-6-10/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXPCCNQKMTRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 14 parts of N-(2-hydroxyphenyl)-N'-(4-pyridinylmethyl)-thiourea, 20 parts of mercury(II) oxide, 1 part of sulfur, 160 parts of 2-propanol and 160 parts of acetonitrile was stirred and refluxed for 14 hours. The reaction mixture was filtered over diatomaceous earth and the filtrate was evaporated. The oily residue was crystallized from acetonitrile, yielding 6.8 parts (56%) of N-(4-pyridinylmethyl)-2-benzoxazolamine; mp. 147.9° C. (intermediate 74).
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